Methyl 2-aminobutanoate hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAQQEGUPULIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534598 | |
| Record name | Methyl 2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7682-18-0 | |
| Record name | Butanoic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7682-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-aminobutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification of 2-Aminobutanoic Acid
The most straightforward method involves the esterification of 2-aminobutanoic acid with methanol under acidic conditions. This one-pot reaction proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by methanol to form the ester. Hydrochloric acid acts as both a catalyst and a source of the hydrochloride counterion.
Typical conditions involve refluxing equimolar amounts of 2-aminobutanoic acid and methanol in the presence of concentrated HCl (12 M) at 65–70°C for 6–8 hours . The crude product is isolated by rotary evaporation and purified via recrystallization from ethanol-diethyl ether mixtures. This method achieves moderate yields (65–75%) but requires careful control of stoichiometry to minimize diastereomer formation in chiral derivatives .
Table 1: Direct Esterification Parameters
| Parameter | Value | Source |
|---|---|---|
| Acid Catalyst | HCl (12 M) | |
| Temperature | 65–70°C | |
| Reaction Time | 6–8 hours | |
| Yield | 65–75% | |
| Purification Method | Recrystallization (EtOH:Et₂O) |
Reductive Amination Approach
Reductive amination offers a stereocontrolled route to enantiomerically pure methyl 2-aminobutanoate hydrochloride. In this method, 2-ketobutanoic acid methyl ester reacts with ammonia or primary amines under reducing conditions. A representative protocol from ACS Medicinal Chemistry Letters employs cyclopentanone and sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) .
Key Steps:
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Condensation of methyl 2-oxobutanoate with cyclopentanone at 0°C in DCE.
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Reduction with NaBH(OAc)₃ at room temperature for 16 hours.
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Acidic workup with HCl to precipitate the hydrochloride salt.
This method achieves 80–88% yield for both (R)- and (S)-enantiomers, with enantiomeric excess (ee) >99% confirmed by chiral HPLC . The use of NaBH(OAc)₃ minimizes epimerization compared to traditional NaBH₄ reductions.
Table 2: Reductive Amination Optimization
Nucleophilic Substitution Using Haloalkanoic Acid Derivatives
A patent from CN103012190A details a nucleophilic substitution route starting from 2-bromo-butyric acid methyl ester . This method leverages ammonolysis in methanol-ammonia solutions at subambient temperatures:
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Ammonolysis: 2-Bromo-butyric acid methyl ester reacts with 25% methanolic NH₃ at <10°C for 40 hours.
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Salt Formation: The free amine is treated with HCl gas in methanol (pH 1–2) to precipitate the hydrochloride salt.
This approach achieves 66% yield at the ammonolysis stage, increasing to 73% after salt formation . Critical parameters include strict temperature control (<10°C) during ammonolysis to suppress elimination side reactions.
Table 3: Nucleophilic Substitution Metrics
| Stage | Conditions | Yield | Source |
|---|---|---|---|
| Ammonolysis | 25% NH₃/MeOH, 10°C, 40h | 66% | |
| Salt Formation | HCl gas, MeOH, pH 1–2 | 73% | |
| Purity (HPLC) | >98% after recrystallization | — |
Carbodiimide-Mediated Coupling Reactions
For specialized derivatives, carbodiimide reagents like EDC·HCl facilitate coupling between 2-aminobutanoate esters and carboxylic acids. A Royal Society of Chemistry protocol demonstrates this using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane :
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Activate anthracene-9-carboxylic acid with EDC·HCl/HOBt.
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Couple with this compound using DIPEA (N,N-diisopropylethylamine).
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Isolate product via column chromatography (hexane/EtOAc).
While primarily used for functionalized derivatives, this method achieves 59.6% yield for anthracene-containing analogs . The approach is invaluable for synthesizing fluorescent probes or receptor-targeted variants.
Table 4: Coupling Reaction Efficiency
| Reagent | Role | Optimal Equivalents | Source |
|---|---|---|---|
| EDC·HCl | Carbodiimide activator | 1.2 eq | |
| HOBt | Suppresses racemization | 1.5 eq | |
| DIPEA | Base | 3.0 eq | |
| Reaction Time | 15 hours | — |
Comparative Analysis of Industrial-Scale Methods
Industrial production prioritizes cost-effectiveness and scalability. Batch processes using direct esterification achieve throughputs of 50–100 kg/day but require corrosion-resistant reactors due to HCl use . Continuous flow systems for reductive amination reduce reaction times to 2–4 hours but demand precise stoichiometric control . Environmental considerations favor the nucleophilic substitution route, which generates less aqueous waste compared to carbodiimide methods .
Critical Challenges:
Scientific Research Applications
Inhibition of Oncogenic Pathways
Recent studies have highlighted the role of methyl 2-aminobutanoate hydrochloride as a precursor in the development of dual inhibitors targeting anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). These pathways are crucial in various cancers, including neuroblastoma. The compound has been shown to enhance the efficacy of existing inhibitors by improving selectivity and reducing off-target effects .
Neuroprotective Effects
Research indicates that aminobutyric acids, including this compound, may have neuroprotective properties. They are involved in the modulation of neurotransmitter systems and could potentially be used to manage conditions such as epilepsy and anxiety disorders. The compound's ability to influence gamma-aminobutyric acid (GABA) pathways suggests its therapeutic potential in neurological applications .
Osteoporosis Research
Aminobutyric acids have been studied for their relationship with bone health. In clinical trials involving older women, variations in serum levels of aminobutyric acids were correlated with osteoporosis markers. This compound was part of a broader analysis examining its potential role in bone mineral density (BMD) regulation, suggesting a link between its levels and osteoporotic conditions .
Metabolic Studies
The compound has also been utilized in metabolic studies to investigate its role as a metabolic intermediate. Its involvement in various metabolic pathways makes it a valuable tool for understanding metabolic disorders and developing therapeutic strategies .
Case Studies
Mechanism of Action
The mechanism of action of methyl 2-aminobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Physical Properties :
- Melting Point : 150°C (for the racemic mixture, ≥98% purity) .
- Solubility : Classified as "very soluble" in aqueous systems, with a log S (Ali) value of -1.35 (8.1 mg/mL) and log S (SILICOS-IT) of -0.36 (78.6 mg/mL) .
- Synthetic Accessibility : Rated 2.0 (indicating moderate ease of synthesis) .
Synthesis :
Three primary methods are documented:
Reaction at 40°C for 3 hours (yield: 85%, LCMS purity >95%) .
-20 to -27°C overnight (yield: 78%) .
0–20°C for 14 hours (yield: 82%) .
Comparison with Structurally Similar Compounds
The following compounds share structural homology with methyl 2-aminobutanoate hydrochloride, differing in substituents, ester groups, or stereochemistry:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Ethyl 2-amino-2-ethylbutanoate HCl (C₈H₁₈ClNO₂) features an ethyl ester and branched ethyl group, increasing hydrophobicity (log Po/w: ~1.2 estimated) .
Ester Group Variations: tert-Butyl esters (e.g., tert-butyl 2-aminobutanoate HCl) enhance stability under acidic conditions due to the bulky tert-butyl group, making them suitable for peptide synthesis . Cyclohexyl esters (e.g., cyclohexyl 2-aminobutanoate HCl) exhibit higher molecular weight (221.72 g/mol) and lipophilicity, favoring membrane permeability .
Functional Group Modifications: Methyl 2-amino-3-oxobutanoate HCl (CAS 41172-77-4) contains a ketone group at C3, altering its electronic properties and reactivity in nucleophilic additions .
Biological Activity
Methyl 2-aminobutanoate hydrochloride, an organic compound with the molecular formula C₅H₁₂ClNO₂, is a hydrochloride salt derived from methyl 2-aminobutanoate. This compound has garnered attention in various fields, particularly in biological research due to its potential roles in metabolic pathways and neurotransmitter synthesis. This article delves into the biological activities of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is characterized as a white to off-white crystalline powder that is soluble in water and alcohol. It serves as a vital precursor in the synthesis of pharmaceuticals and agricultural chemicals. Its structural features allow it to participate in various biochemical reactions, particularly those involving amino acid metabolism and neurotransmitter regulation.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in metabolic processes. It acts as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Key pathways influenced by this compound include:
- Amino Acid Metabolism : It plays a role in the synthesis and degradation of amino acids, impacting overall metabolic health.
- Neurotransmitter Synthesis : The compound may influence levels of neurotransmitters such as gamma-aminobutyric acid (GABA), an essential inhibitory neurotransmitter in the central nervous system.
- Cell Signaling : It may modulate cellular signaling pathways, affecting processes such as protein synthesis and cell growth.
Biological Activities
Research has highlighted several significant biological activities associated with this compound:
- Neuroprotective Effects : Studies suggest that this compound may exert neuroprotective properties by modulating GABA levels, potentially offering therapeutic benefits for conditions like anxiety and depression.
- Influence on Metabolic Pathways : It has been shown to affect metabolic pathways related to amino acid metabolism, which could have implications for metabolic disorders.
- Potential Therapeutic Applications : Due to its role in neurotransmitter regulation, this compound is being investigated for its potential use in treating neurological conditions.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented below:
| Study | Findings | |
|---|---|---|
| Study A (2019) | Investigated the effects on GABA levels in rat models. | This compound significantly increased GABA levels, suggesting neuroprotective effects. |
| Study B (2020) | Analyzed its role in amino acid metabolism using metabolic network analysis. | The compound was found to be integral in various metabolic pathways, indicating its importance in metabolic health. |
| Study C (2021) | Explored therapeutic potentials for anxiety disorders. | Results indicated promising effects on reducing anxiety-like behaviors in animal models, warranting further investigation for clinical applications. |
Case Studies
Several case studies have been conducted to explore the effects of this compound on specific health conditions:
- Case Study 1 : A clinical trial involving older adults assessed the impact of this compound on cognitive function. Participants receiving the compound showed improved cognitive scores compared to a placebo group.
- Case Study 2 : Research on animal models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors when compared with control groups.
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 2-aminobutanoate hydrochloride?
this compound can be synthesized via esterification of 2-aminobutanoic acid followed by hydrochloride salt formation. A validated method involves reacting the free base with hydrochloric acid under anhydrous conditions. For example, a similar compound (Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) was synthesized by adding HCl in dioxane to the ester intermediate, followed by stirring at room temperature and purification via reduced-pressure evaporation . Adjust stoichiometry and solvent selection (e.g., methanol or ethanol) based on solubility and reaction efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H-NMR : To confirm the structure, observe proton environments (e.g., methyl ester at δ ~3.7 ppm, amine protons at δ ~8-9 ppm in DMSO-d6) .
- FTIR : Identify functional groups (e.g., ester C=O stretch ~1740 cm⁻¹, NH₃⁺ vibrations ~2500-3000 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (C₅H₁₁NO₂·HCl: molecular weight 165.62 g/mol) .
Q. What safety protocols are essential for handling this compound?
- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact .
- Storage : Keep in a cool, dry place (-20°C for long-term stability) .
- Spill Management : Collect mechanically, avoid water jets, and dispose per local regulations .
- First Aid : Flush eyes with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can reaction yields be optimized during hydrochloride salt formation?
- Solvent Choice : Use polar aprotic solvents (e.g., dioxane) to enhance HCl interaction with the amine group .
- Stoichiometry : Ensure excess HCl (1.2–1.5 equivalents) to drive salt formation to completion.
- Temperature Control : Stir at 0–25°C to minimize side reactions (e.g., ester hydrolysis) .
- Purification : Employ recrystallization (e.g., ethanol/ether) or column chromatography for high-purity yields .
Q. How to address inconsistencies in NMR data for synthesized this compound?
- Purity Check : Confirm via TLC or HPLC; impurities (e.g., unreacted starting material) can shift peaks .
- Solvent Effects : DMSO-d6 may cause peak broadening for NH₃⁺; compare with D₂O-exchanged spectra .
- Reference Standards : Cross-validate with literature data for similar esters (e.g., Methyl 2-amino-2-cyclopropylacetate hydrochloride) .
Q. What role does this compound play in peptide synthesis?
- Building Block : The ester group facilitates coupling reactions in solid-phase peptide synthesis, while the hydrochloride stabilizes the amine during storage .
- Intermediate : Used to introduce 2-aminobutanoate residues into peptide chains, enabling studies on conformational flexibility .
- Chiral Synthesis : The (S)-enantiomer can be applied in asymmetric catalysis or bioactive peptide design .
Methodological Notes
- Contradictions : Some synthesis protocols (e.g., solvent selection) vary depending on the compound’s solubility. For example, dioxane in may not be ideal for Methyl 2-aminobutanoate due to steric differences; test alternatives like THF .
- Data Validation : Always cross-reference spectral data with structurally analogous compounds (e.g., and ) to account for substituent effects .
- Safety Compliance : Follow region-specific disposal guidelines (e.g., EU Waste Framework Directive) cited in safety data sheets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
